1,2-Dimethylcyclopentane
Overview
Description
1,2-Dimethylcyclopentane: is an organic compound with the molecular formula C₇H₁₄ . It is a derivative of cyclopentane, where two hydrogen atoms are replaced by methyl groups at the first and second positions of the cyclopentane ring. This compound exists in two stereoisomeric forms: cis-1,2-dimethylcyclopentane and trans-1,2-dimethylcyclopentane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentane can be synthesized through various methods. One common method involves the alkylation of cyclopentane with methyl halides in the presence of a strong base such as sodium amide. Another method involves the hydrogenation of 1,2-dimethylcyclopentadiene .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,2-dimethylcyclopentadiene . This process is carried out under high pressure and temperature conditions using a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylcyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and other electrophiles.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
1,2-Dimethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: It is used in studies related to the metabolism and biotransformation of hydrocarbons.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopentane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through the action of reagents and catalysts. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Cyclopentane: The parent compound of 1,2-dimethylcyclopentane, with no methyl substitutions.
1,1-Dimethylcyclopentane: A similar compound with two methyl groups at the same position.
1,3-Dimethylcyclopentane: A similar compound with methyl groups at the first and third positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of two methyl groups at adjacent positions on the cyclopentane ring introduces steric hindrance and influences the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
1,2-dimethylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRARCHMRDHZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873330 | |
Record name | 1,2-Dimethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873330 | |
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Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
47.2 [mmHg] | |
Record name | 1,2-Dimethylcyclopentane | |
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CAS No. |
2452-99-5, 28729-52-4 | |
Record name | 1,2-Dimethylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2452-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Dimethylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002452995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028729524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.706 | |
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Record name | 1,2-dimethylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.746 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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